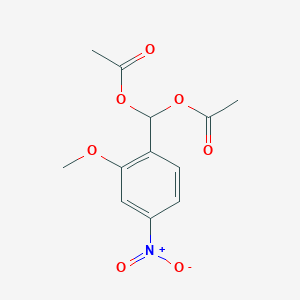

(2-Methoxy-4-nitrophenyl)methylene diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[acetyloxy-(2-methoxy-4-nitrophenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO7/c1-7(14)19-12(20-8(2)15)10-5-4-9(13(16)17)6-11(10)18-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHRDXGOIVQOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=C(C=C(C=C1)[N+](=O)[O-])OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468798 | |

| Record name | 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198821-77-1 | |

| Record name | 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxy-4-nitrophenyl)methylene diacetate: Properties, Synthesis, and Applications in Photocleavable Systems

This guide provides a comprehensive technical overview of (2-Methoxy-4-nitrophenyl)methylene diacetate, a versatile chemical intermediate with significant potential in organic synthesis and drug development. Its unique molecular architecture, featuring a photolabile ortho-nitrobenzyl moiety, positions it as a valuable tool for researchers and scientists working on photocleavable protecting groups and light-sensitive caging applications.

Core Chemical Properties

This compound, also known as (acetyloxy)(2-methoxy-4-nitrophenyl)methyl acetate, is a stable, crystalline solid at room temperature. Its diacetate functionality enhances its stability and solubility in common organic solvents, simplifying its handling and application in various synthetic protocols.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 198821-77-1 | |

| Molecular Formula | C₁₂H₁₃NO₇ | |

| Molecular Weight | 283.24 g/mol | |

| Storage Conditions | 0-8°C |

Spectroscopic Characterization

While a definitive, published spectrum for this compound is not widely available, its expected spectroscopic features can be predicted based on the analysis of its constituent functional groups and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methine proton of the diacetate, and the methyl protons of the acetate groups. The aromatic protons of the 2-methoxy-4-nitrophenyl group will exhibit a characteristic splitting pattern. The methoxy group will appear as a singlet around 3.9 ppm. The methine proton, being adjacent to two oxygen atoms and the aromatic ring, will be deshielded. The two acetate groups will likely present as a sharp singlet integrating to six protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, the carbonyl carbons of the acetate groups, the methine carbon, and the methyl carbons of the acetates. The carbon of the methoxy group typically appears around 56 ppm. The carbonyl carbons of the acetate groups are expected in the downfield region.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups (C=O) of the diacetate functionality, typically in the region of 1750-1770 cm⁻¹. The nitro group (NO₂) will also show characteristic strong asymmetric and symmetric stretching vibrations.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of acetate groups and other characteristic fragments of the nitroaromatic structure.

Synthesis and Preparation

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be designed based on well-established methods for the preparation of gem-diacetates (acylals) from aldehydes. The general approach involves the reaction of the corresponding aldehyde with acetic anhydride in the presence of a catalyst.

Proposed Synthetic Pathway

The synthesis would logically start from the commercially available 2-methoxy-4-nitrobenzaldehyde. The aldehyde is reacted with acetic anhydride, with a catalytic amount of a Lewis or protic acid to facilitate the formation of the gem-diacetate.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of gem-diacetates and would require optimization for this specific substrate.

Materials:

-

2-methoxy-4-nitrobenzaldehyde

-

Acetic anhydride

-

Magnesium perchlorate (or another suitable catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 2-methoxy-4-nitrobenzaldehyde (1.0 eq) in a suitable flask, add acetic anhydride (2.5 eq).

-

Add a catalytic amount of magnesium perchlorate (e.g., 0.1 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Application as a Photolabile Protecting Group

The core utility of this compound lies in its potential as a photolabile protecting group (PPG). The ortho-nitrobenzyl moiety is a well-known photoremovable group that can be cleaved with high spatiotemporal control using light, typically in the UV-A range (around 365 nm). This property is highly valuable in drug delivery, materials science, and the synthesis of complex molecules where controlled release of a functional group is required.

Mechanism of Photocleavage

The photocleavage of ortho-nitrobenzyl compounds proceeds through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then undergoes rearrangement and hydrolysis to release the protected molecule and form a 2-nitrosobenzaldehyde derivative.

Caption: Simplified mechanism of photocleavage for an ortho-nitrobenzyl protecting group.

Experimental Protocol for Photocleavage (General)

The following is a general protocol for the photodeprotection of a substrate protected with an ortho-nitrobenzyl-based PPG. The specific conditions, such as irradiation time and solvent, will need to be optimized for the particular substrate and application.

Materials:

-

Substrate protected with this compound

-

Suitable solvent (e.g., methanol, acetonitrile, buffered aqueous solutions)

-

UV light source (e.g., mercury lamp with a 365 nm filter, LED photoreactor)

Procedure:

-

Dissolve the protected substrate in an appropriate solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

-

Irradiate the solution with a UV light source at the appropriate wavelength (typically 365 nm).

-

Monitor the progress of the deprotection reaction by a suitable analytical method, such as HPLC or TLC.

-

Once the reaction is complete, the solvent can be removed under reduced pressure, and the deprotected substrate can be isolated and purified.

The efficiency of the photocleavage is quantified by the quantum yield (Φ), which is the ratio of the number of molecules cleaved to the number of photons absorbed. For ortho-nitrobenzyl derivatives, the quantum yield can be influenced by the substituents on the aromatic ring and the nature of the leaving group.

Stability and Orthogonality

The diacetate group is a type of acetal, which is known to be stable under neutral to strongly basic conditions. This stability makes it an excellent protecting group for aldehydes and ketones in the presence of nucleophilic reagents like Grignard reagents or organolithiums. However, acetals are readily cleaved under acidic conditions. This differential stability allows for orthogonal deprotection strategies in complex syntheses. The photolability of the ortho-nitrobenzyl group provides an additional layer of orthogonality, as it can be removed under neutral conditions with light, leaving acid- and base-labile protecting groups intact.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with care. Nitroaromatic compounds can be toxic and may have mutagenic properties. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a promising chemical entity for researchers in organic synthesis and drug development. Its key feature is the incorporation of a photolabile ortho-nitrobenzyl group within a stable diacetate structure. This combination offers the potential for controlled, light-triggered release of protected functional groups, a highly sought-after capability in modern chemical and biological sciences. While further research is needed to fully characterize its properties and optimize its applications, this guide provides a solid foundation for its synthesis, handling, and utilization in innovative photocleavable systems.

References

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

-

Yang, S.-T. (n.d.). An efficient and practical procedure for preparation of gem-diacetates from aldehydes catalysed by magnesium perchlorate. ElectronicsAndBooks. Retrieved from [Link]

- Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010.

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

- Khazaei, A., Manesh, A. A., Rostami, A., Alavi-Nik, H. A., & Toodeh Roosta, Z. (2011). Conversion of Aldehydes to Acylals Using Acetic Anhydride in Presence of Catalytic Amount of Fe(NO3)3·9H2O Under Solvent-Free Conditions at Room Temperature. Asian Journal of Chemistry, 23(2), 614-616.

- Lu, M., Fedorczyk, M., & Pine, P. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5541–5600.

- Carl ROTH. (n

(2-Methoxy-4-nitrophenyl)methylene diacetate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (2-Methoxy-4-nitrophenyl)methylene diacetate

Authored by a Senior Application Scientist

Foreword: The Strategic Role of this compound in Modern Organic Synthesis

In the landscape of advanced organic synthesis, particularly in the realms of pharmaceutical development and materials science, the strategic use of protecting groups and stable intermediates is paramount. This compound, also known as 4-nitro-2-methoxy-(α,α-diacetoxy)toluene, emerges not merely as another chemical compound but as a pivotal intermediate. Its primary value lies in its role as a stable, crystalline precursor to 2-methoxy-4-nitrobenzaldehyde, a key building block for ortho-nitrobenzyl-based photolabile protecting groups (PPGs)[1][2].

The ortho-nitrobenzyl moiety is renowned for its ability to be cleaved by UV light, enabling the spatial and temporal release of active molecules like carboxylic acids, alcohols, and amines under neutral, reagent-free conditions[3][4][5]. This "caging" technology is indispensable in fields ranging from drug delivery to microarray synthesis[6][7]. The synthesis of the parent aldehyde, however, can be challenging. Direct oxidation of the corresponding toluene can lead to over-oxidation or other side reactions. The diacetate serves as an elegant solution, protecting the aldehyde functionality in a stable form that is easily purified and deprotected in a subsequent step.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. We will delve into the causality behind the procedural steps, ensuring a self-validating protocol that delivers consistent, high-purity results.

Part 1: Synthesis Methodology

The most reliable and scalable synthesis of this compound proceeds via the oxidative acetoxylation of 4-nitro-2-methoxytoluene. This method is a variation of the conversion of a benzylic methyl group into a geminal diacetate[8].

Synthetic Scheme

The overall transformation is depicted below:

Caption: A logical workflow for product characterization.

Part 3: Application in Synthesis - Deprotection to 2-Methoxy-4-nitrobenzaldehyde

The primary utility of this compound is as a stable precursor to 2-methoxy-4-nitrobenzaldehyde. The deprotection is a straightforward acidic hydrolysis.

Protocol:

-

Suspend the diacetate (1.0 eq) in a mixture of ethanol and water.[8][9]

-

Add a catalytic amount of concentrated hydrochloric or sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC until all the starting material is consumed.

-

Upon cooling, the product, 2-methoxy-4-nitrobenzaldehyde, typically crystallizes out of the solution.

-

The solid can be collected by filtration, washed with cold water, and dried.

This resulting aldehyde is a valuable building block for synthesizing photolabile protecting groups, which are instrumental in advanced biochemical and synthetic applications.[1][10][11]

References

-

Pelliccioli, A. P., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 112(8), 4557-4617. [Link]

-

Hasan, A., & Karplus, P. A. (1998). Synthesis and Characterization of Photolabile O-Nitrobenzyl Derivatives of Urea. Biochemistry, 37(20), 7247-7254. [Link]

-

Bochet, C. G. (2002). Photocleavable Protecting Groups. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. [Link]

-

Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia, The Free Encyclopedia. [Link]

-

Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Sachleben, R. A., Pfleiderer, W., & Foote, R. S. (2001). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 40(3), 630-633. [Link]

-

Giegrich, H., Eisele-Bühler, S., Hermann, C., Kvasyuk, E., Charubala, R., & Pfleiderer, W. (2001). Sequentially Photocleavable Protecting Groups in Solid-Phase Synthesis. Organic Letters, 3(6), 863-866. [Link]

-

Li, W., & Chou, C. (2018). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules, 23(8), 1993. [Link]

-

Sangermano, M., & Yagci, Y. (2019). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 11(11), 1858. [Link]

-

Kim, S., & Lee, Y. M. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4320-4324. [Link]

-

Blasco, E., & Barner-Kowollik, C. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecular Rapid Communications, 33(20), 1695-1710. [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents. Supporting Information. [Link]

-

Carreño, M. C., González-López, M., & Urbano, A. (1998). Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. Synthetic Communications, 28(11), 2055-2059. [Link]

-

Aromalake Chemical Co., Ltd. (n.d.). This compound. [Link]

-

Lieberman, S. V., & Connor, R. (1943). p-NITROBENZALDEHYDE. Organic Syntheses, Coll. Vol. 2, p.441 (1943); Vol. 17, p.61 (1937). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis** | Semantic Scholar [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [wap.guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. seas.upenn.edu [seas.upenn.edu]

(2-Methoxy-4-nitrophenyl)methylene diacetate: An In-depth Technical Guide to a Versatile Photolabile Protecting Group

Introduction

In the dynamic fields of chemical biology, drug delivery, and materials science, the ability to control molecular function with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for this purpose. These molecular motifs allow for the temporary inactivation of a functional group, which can be rapidly and selectively restored upon irradiation with light. Among the diverse array of PPGs, those based on the o-nitrobenzyl scaffold are particularly prominent due to their robust photochemistry and synthetic accessibility.[1] This guide provides a comprehensive technical overview of a specific and highly useful derivative: (2-Methoxy-4-nitrophenyl)methylene diacetate. We will delve into its synthesis, mechanism of action, photophysical properties, and practical applications, offering researchers, scientists, and drug development professionals a detailed resource for leveraging this powerful photocage.

Core Principles and Chemical Characteristics

The this compound PPG is designed to mask hydroxyl groups, converting them into a stable diacetate ester. The presence of the ortho-nitro group is the cornerstone of its photolability, while the methoxy substituent serves to fine-tune the electronic properties and absorption wavelength of the chromophore.[2]

Structural Features and Rationale

The strategic placement of substituents on the phenyl ring is critical to the functionality of this PPG. The ortho-nitro group is essential for the intramolecular hydrogen abstraction that initiates the photocleavage cascade. The methoxy group at the 2-position and the nitro group at the 4-position (para to the benzylic carbon) influence the absorption maximum (λmax) and the quantum yield (Φ) of the photolysis reaction. Generally, electron-donating groups like methoxy can red-shift the absorption spectrum, potentially allowing for the use of longer, less phototoxic wavelengths of light.[2]

Mechanism of Photodeprotection

The photolytic cleavage of o-nitrobenzyl-based PPGs proceeds through a well-established intramolecular rearrangement, often described as a Norrish Type II-like reaction.[1][3] Upon absorption of a photon of appropriate wavelength, the molecule is promoted to an excited state.

Diagram 1: Photolysis Mechanism of this compound

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of (2-Methoxy-4-nitrophenyl)methanol

This procedure is adapted from general methods for the reduction of aromatic aldehydes. [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-nitrobenzaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield (2-methoxy-4-nitrophenyl)methanol.

Step 2: Synthesis of this compound

This protocol is based on standard acetylation procedures for alcohols. [5][6]

-

Reaction Setup: Dissolve (2-Methoxy-4-nitrophenyl)methanol (1.0 eq) in a mixture of acetic anhydride (2.5 eq) and pyridine (catalytic amount) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting alcohol is fully consumed.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to afford the pure this compound.

Photophysical Properties and Comparative Analysis

| Photolabile Protecting Group | Typical λmax (nm) | Typical Quantum Yield (Φu) | Key Features & References |

| This compound | est. 340-360 | est. 0.05-0.15 | Methoxy group may red-shift λmax. [2] |

| o-Nitrobenzyl (ONB) | ~280-350 | ~0.1 | The parent PPG, widely used. [3][7] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | ~0.05 | Red-shifted absorption, common in biological applications. [2] |

| 1-(2-Nitrophenyl)ethyl (NPE) | ~340 | ~0.5-0.6 | Higher quantum yield for phosphate caging. [8] |

| p-Hydroxyphenacyl (pHP) | ~300 | ~0.1-0.4 | Different mechanism, avoids nitroso byproduct. [7] |

Note: The values for this compound are estimations based on the properties of related nitrobenzyl compounds. Actual experimental values may vary.

The quantum yield is highly dependent on the leaving group and the substitution pattern on the aromatic ring. [9]The methoxy group, being electron-donating, may slightly decrease the quantum yield compared to the unsubstituted o-nitrobenzyl group, but this is often a trade-off for a more favorable absorption wavelength. [2]

Applications and Experimental Protocols

The primary application of this compound is the protection of hydroxyl groups in molecules where light-induced deprotection is desired. This is particularly valuable in the synthesis of "caged" compounds for biological studies and in the development of photoresponsive materials.

Experimental Protocol: Protection of an Alcohol

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the alcohol to be protected (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Catalysis: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Reaction: Stir the mixture at room temperature and monitor by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the product into an organic solvent, wash, dry, and purify by column chromatography.

Experimental Protocol: Photolytic Deprotection

-

Sample Preparation: Dissolve the protected compound in a suitable solvent (e.g., buffered aqueous solution for biological samples, or organic solvents like methanol or acetonitrile for synthesis). The concentration should be adjusted based on the molar extinction coefficient of the PPG at the irradiation wavelength.

-

Irradiation: Irradiate the solution with a light source emitting at or near the λmax of the PPG (estimated to be in the 340-360 nm range). A medium-pressure mercury lamp with appropriate filters or a 365 nm LED array are common choices.

-

Monitoring: Monitor the deprotection by analytical techniques such as HPLC, LC-MS, or by observing the appearance of a biological effect.

-

Byproduct Quenching (Optional but Recommended): The 2-methoxy-4-nitrosobenzaldehyde byproduct can be reactive. In biological experiments, it is often advisable to include a scavenger, such as a thiol (e.g., glutathione or dithiothreitol), in the solution to trap the nitroso species. [10]5. Isolation: For synthetic applications, after complete deprotection, the solvent can be removed and the deprotected product isolated and purified from the photolysis byproducts.

Conclusion

The this compound photolabile protecting group represents a valuable tool for researchers requiring precise control over the activity of hydroxyl-containing molecules. Its synthesis is straightforward from readily available starting materials. The well-understood o-nitrobenzyl photochemistry provides a reliable mechanism for deprotection. While specific photophysical data for this exact derivative should be experimentally determined for quantitative studies, the principles outlined in this guide, based on extensive literature on related compounds, provide a solid foundation for its application. By offering spatiotemporal control through a non-invasive light trigger, this PPG and others like it will continue to drive innovation in chemistry, biology, and materials science.

References

- Šolomek, T., et al. (2013). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Journal of the American Chemical Society.

- Givens, R. S., et al. (2003). Photochemistry of 2-Nitrobenzylidene Acetals. The Journal of Organic Chemistry.

- BenchChem. (2025). A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. BenchChem Technical Guides.

- Wikipedia. (Accessed 2024). Photolabile protecting group. Wikipedia, The Free Encyclopedia.

- Jullien, L., et al. (2006).

- Willner, I., et al. (2023).

- Lawrence, D. S., et al. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC.

- Pelliccioli, A. P., & Wirz, J. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1.

- Bendic, C., et al. (2004). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Helvetica Chimica Acta.

- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

- Griesbeck, A. G., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Chemistry – A European Journal.

- Jullien, L., et al. (2006).

- Wirz, J., et al. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society.

- National Center for Biotechnology Information. (Accessed 2024). PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol. PubChem.

- McCray, J. A., & Trentham, D. R. (1989). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in Neurosciences.

- Givens, R. S. (2021). The Discovery, Development and Demonstration of Three Caged Compounds. Photochemistry and Photobiology.

- Wirz, J., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.

- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.

- Janssen, M. H. A., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society.

- Janssen, M. H. A., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society.

- Reddy, B. V. S., et al. (2012). Acetylation of alcohols, phenols, amines, and thiols under catalyst-and solvent-free conditions. Tetrahedron Letters.

- Corrie, J. E. T., & Trentham, D. R. (2003). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In CRC Handbook of Organic Photochemistry and Photobiology.

- Gomez, M. V., & de la Hoz, A. (2017). Acetylation of benzyl alcohol. Spectra at (a) 9 s and (b) 3 min. Flow Chemistry.

- Kabalka, G. W., et al. (2011). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules.

- Kılıc¸, I., et al. (2007). 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online.

- Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Molecular Neuroscience.

- Feringa, B. L., et al. (2006). UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran (2H-NP) and 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran (3H-NP)

- Mourya, M., et al. (2018). UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH4. Journal of Molecular Liquids.

- Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.

- Khan, R., et al. (2023). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol (SB-1). Journal of Molecular Structure.

- Kusumaningrum, V. A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Rasayan Journal of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (Accessed 2024). Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks.

- Biosynth. (Accessed 2024). (3-Methoxy-2-nitrophenyl)methanol.

- NIST. (Accessed 2024). Phenol, 4-nitro-. NIST Chemistry WebBook.

- Marder, S. R., & Mague, J. T. (2015). Synthesis and Photophysics of a 2,7-Disubstituted Donor–Acceptor Pyrene Derivative: An Example of the Application of Sequential Ir-Catalyzed C–H Borylation and Substitution Chemistry. The Journal of Organic Chemistry.

- Guidechem. (Accessed 2024). How can 2-METHOXY-4-NITROBENZALDEHYDE be synthesized?. FAQ.

- Wang, J., et al. (2023).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]

- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

Mechanism of action of (2-Methoxy-4-nitrophenyl)methylene diacetate

An In-depth Technical Guide to the Mechanism of Action of (2-Methoxy-4-nitrophenyl)methylene diacetate

This technical guide provides a comprehensive overview of the mechanism of action, chemical properties, and applications of this compound. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of this compound's function as a photoremovable protecting group.

Introduction: The Concept of Caged Compounds

In the intricate world of biological and chemical systems, the ability to control the release and activation of specific molecules with high spatial and temporal precision is paramount. "Caged compounds" are a class of molecules designed for this purpose. They consist of a biologically or chemically active molecule that is rendered inert by covalent attachment to a photolabile protecting group (PPG).[1] Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction, leading to its cleavage and the release of the active molecule. The 2-nitrobenzyl moiety and its derivatives are among the most widely used and studied classes of PPGs.[2] this compound belongs to this family, functioning as a "caged" source of acetic acid or other carboxylates.

Molecular Structure and Properties

This compound, with the chemical formula C₁₂H₁₃NO₇ and a molecular weight of 283.23 g/mol , is a versatile intermediate in organic synthesis.[3][4] Its structure features a 2-nitrobenzyl core, which is the photolabile component, substituted with a methoxy group on the aromatic ring. The methoxy group plays a crucial role in modulating the electronic properties of the chromophore, typically red-shifting the absorption maximum to longer, less damaging wavelengths of light.[1]

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | 198821-77-1 | [3] |

| Molecular Formula | C₁₂H₁₃NO₇ | [4] |

| Molecular Weight | 283.23 g/mol | [4] |

Mechanism of Photolytic Cleavage

The liberation of the acetate groups from this compound is initiated by the absorption of a photon. The underlying mechanism is characteristic of o-nitrobenzyl compounds and proceeds through several key steps:

-

Photoexcitation: Upon irradiation with UV light, the nitro group of the 2-methoxy-4-nitrophenyl moiety is excited from its ground state to an electronically excited state (n,π* or π,π*).[5]

-

Intramolecular Hydrogen Abstraction: The excited nitro group is a potent hydrogen abstractor. It abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a biradical intermediate.

-

Formation of the Aci-Nitro Intermediate: The biradical rapidly rearranges to form an aci-nitro intermediate, which is a key transient species in the photolysis of nitrobenzyl compounds.[6]

-

Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes further rearrangement. This rearrangement leads to the cleavage of the ester linkages and the release of two molecules of acetic acid.

-

Byproduct Formation: Concurrently with the release of the caged molecule, the 2-methoxy-4-nitrophenyl moiety is converted into a 2-methoxy-4-nitrosobenzaldehyde byproduct.[7]

Visualizing the Photolysis Pathway

The following diagram illustrates the proposed photochemical reaction mechanism for the cleavage of this compound.

Sources

- 1. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 198821-77-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [aromalake.com]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. chemrxiv.org [chemrxiv.org]

Spectroscopic data for (2-Methoxy-4-nitrophenyl)methylene diacetate

An In-Depth Technical Guide to the Spectroscopic Data of (2-Methoxy-4-nitrophenyl)methylene diacetate

Authored by: A Senior Application Scientist

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 198821-77-1, is a niche organic compound with potential applications in organic synthesis and materials science.[1][2][3] Its molecular structure, featuring a substituted aromatic ring and a geminal diacetate group, gives rise to a distinct spectroscopic signature. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The molecular formula for this compound is C₁₂H₁₃NO₇, and its molecular weight is 283.23 g/mol .[2]

Molecular Structure and Predicted Spectroscopic Features

To logically deduce the spectroscopic properties of the target molecule, we will deconstruct it into its two primary components: the 2-methoxy-4-nitrophenyl aromatic system and the methylene diacetate side chain.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict the following signals:

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9 - 8.1 | d | 1H | Ar-H (H-3) | This proton is ortho to the nitro group, which is strongly electron-withdrawing, causing a significant downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~ 7.7 - 7.9 | dd | 1H | Ar-H (H-5) | This proton is meta to the nitro group and ortho to the methoxy group. It will be shifted downfield and appear as a doublet of doublets due to coupling with H-3 and H-6. |

| ~ 7.5 - 7.7 | d | 1H | Ar-H (H-6) | This proton is ortho to the methylene diacetate group. It will appear as a doublet due to coupling with H-5. |

| ~ 7.4 | s | 1H | -CH (OAc)₂ | This methine proton is attached to a carbon bonded to two oxygen atoms and the aromatic ring, resulting in a downfield shift. It will likely appear as a singlet. |

| ~ 3.9 | s | 3H | -OCH₃ | The methoxy group protons are shielded and typically appear in this region as a sharp singlet. |

| ~ 2.1 | s | 6H | -CH(OCOCH₃ )₂ | The two acetate methyl groups are chemically equivalent and will appear as a single, sharp singlet. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. A predicted ¹³C NMR spectrum for this compound in water suggests the following peaks, which we will analyze in the context of a more common NMR solvent like CDCl₃ or DMSO-d₆.[4]

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | -CH(OC =O)₂ | The carbonyl carbons of the acetate groups are highly deshielded and appear significantly downfield. |

| ~ 152 | C -OCH₃ | The aromatic carbon attached to the electron-donating methoxy group. |

| ~ 145 | C -NO₂ | The aromatic carbon attached to the electron-withdrawing nitro group. |

| ~ 140 | C -CH(OAc)₂ | The aromatic carbon attached to the methylene diacetate side chain. |

| ~ 125 | Ar-C H | Aromatic methine carbon (CH). |

| ~ 118 | Ar-C H | Aromatic methine carbon (CH). |

| ~ 110 | Ar-C H | Aromatic methine carbon (CH). |

| ~ 90 | -C H(OAc)₂ | The methine carbon of the side chain, shifted downfield due to being bonded to two oxygen atoms. |

| ~ 56 | -OC H₃ | The carbon of the methoxy group. |

| ~ 21 | -CH(OCOC H₃)₂ | The methyl carbons of the acetate groups. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Record the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ester, and aromatic functionalities.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~ 3100 - 3000 | Medium | Aromatic C-H | Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H | Stretch |

| ~ 1760 | Strong | Ester C=O | Stretch |

| ~ 1600, 1480 | Medium | Aromatic C=C | Stretch |

| ~ 1520 | Strong | Nitro N-O | Asymmetric Stretch |

| ~ 1340 | Strong | Nitro N-O | Symmetric Stretch |

| ~ 1200 | Strong | Ester C-O | Stretch |

| ~ 1100 | Medium | Aryl ether C-O | Stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[5]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 283, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of an acetoxy group (-OCOCH₃) to give a fragment at m/z = 224.

-

Loss of acetic acid (-CH₃COOH) to give a fragment at m/z = 223.

-

Cleavage of the C-C bond between the aromatic ring and the side chain could lead to fragments corresponding to the 2-methoxy-4-nitrophenyl cation (m/z = 167) and the methylene diacetate cation (m/z = 116).

-

Further fragmentation of the aromatic portion could involve the loss of NO₂ (m/z = 121) or CH₃O (m/z = 136).

-

Caption: A simplified proposed fragmentation pathway in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis: A detector records the abundance of each ion, generating a mass spectrum that is a plot of relative intensity versus m/z.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging established principles of spectroscopy and comparative data from analogous structures, we have constructed a reliable framework for the identification and characterization of this compound. The provided protocols outline the standard methodologies for acquiring high-quality spectroscopic data. This guide is intended to be a valuable resource for researchers in organic synthesis, drug development, and materials science, enabling them to confidently work with and characterize this molecule.

References

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0239392). Available from: [Link]

-

PubChem. 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. Available from: [Link]

-

Aromalake Chemical Co., Ltd. This compound. Available from: [Link]

-

CoreSyn. 198821-77-1,this compound. Available from: [Link]

Sources

An In-depth Technical Guide on the Solubility of (2-Methoxy-4-nitrophenyl)methylene diacetate in Organic Solvents

Introduction

(2-Methoxy-4-nitrophenyl)methylene diacetate, a compound of interest in pharmaceutical development and organic synthesis, presents unique handling and application characteristics largely governed by its solubility profile.[1] This guide offers a comprehensive analysis of the solubility of this compound in various organic solvents. While precise quantitative solubility data is not extensively documented in public literature, this document provides a robust framework for understanding and predicting its solubility based on physicochemical properties and established chemical principles. Furthermore, a detailed experimental protocol is provided for researchers to determine precise solubility values, ensuring the successful design of synthetic routes, purification schemes, and formulation strategies.

Physicochemical Properties of this compound

Understanding the structural and electronic features of this compound is fundamental to predicting its interaction with different solvents.

-

Structure: The molecule possesses a substituted benzene ring with a methoxy (-OCH₃) group, a nitro (-NO₂) group, and a methylene diacetate [-CH(OCOCH₃)₂] group.

-

Polarity: The presence of multiple polar functional groups, including the nitro group and two ester moieties, imparts a significant degree of polarity to the molecule. The methoxy group also contributes to its polarity.

-

Hydrogen Bonding: The ester carbonyl groups can act as hydrogen bond acceptors, potentially influencing solubility in protic solvents.

-

Molecular Weight: The molecular weight of 283.24 g/mol is a moderate size for organic molecules, suggesting that solubility will be heavily influenced by intermolecular forces rather than sheer size.[1]

The diacetate form of the compound is noted to enhance its stability and solubility, which facilitates easier handling in a laboratory setting.[1]

Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in polar solvents compared to nonpolar solvents. The following table provides a qualitative prediction of its solubility in a range of common organic solvents, categorized by their polarity.

| Solvent | Chemical Class | Polarity Index | Predicted Qualitative Solubility | Rationale for Prediction |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Very Soluble | Highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Very Soluble | High polarity and ability to solvate a wide range of organic compounds. |

| Acetonitrile | Nitrile | 5.8 | Soluble | A polar aprotic solvent commonly used in organic synthesis and chromatography. |

| Acetone | Ketone | 5.1 | Soluble | A moderately polar ketone that can engage in dipole-dipole interactions. |

| Polar Protic Solvents | ||||

| Methanol | Alcohol | 5.1 | Soluble | A polar protic solvent; the ester groups can act as hydrogen bond acceptors. |

| Ethanol | Alcohol | 4.3 | Soluble | Similar to methanol, with slightly lower polarity. |

| Moderately Polar Solvents | ||||

| Dichloromethane (DCM) | Halogenated | 3.1 | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Ethyl Acetate | Ester | 4.4 | Soluble | The ester nature of the solvent is compatible with the diacetate moiety of the solute. |

| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | A cyclic ether with moderate polarity. |

| Nonpolar Solvents | ||||

| Toluene | Aromatic | 2.4 | Sparingly Soluble | Limited polarity makes it a less effective solvent for the polar solute. |

| Hexane | Alkane | 0.1 | Insoluble | A nonpolar solvent with weak van der Waals forces, insufficient to dissolve the polar compound. |

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise, quantitative solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Vortex mixer

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is an important consideration for processes such as recrystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that has a similar polarity to the solute will generally be a better solvent.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

-

Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility of the target compound through various intermolecular interactions.

Applications in Research and Drug Development

A thorough understanding of the solubility of this compound is crucial for its effective application:

-

Reaction Solvent Selection: Choosing an appropriate solvent in which the starting materials are soluble is critical for achieving optimal reaction kinetics and yield.

-

Purification: Solubility differences in various solvents are exploited during purification by recrystallization. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal.

-

Formulation: For pharmaceutical applications, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing stable and bioavailable formulations.

-

Analytical Method Development: The choice of mobile phase in chromatographic techniques like HPLC is dependent on the solubility of the analyte.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its molecular structure provides strong indications of its solubility behavior in common organic solvents. It is predicted to be readily soluble in polar aprotic and protic solvents, with limited solubility in nonpolar media. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This guide serves as a valuable resource for researchers and professionals, enabling them to handle and utilize this compound with greater efficiency and success.

References

-

National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

-

Styx Sports. (2-Methoxy-4-nitrophenyl)methanediol diacetate. [Link]

-

Gaspar, A., et al. (2014). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Chemical Reviews, 114(9), 4960-4992. [Link]

-

ResearchGate. (2020). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

-

The Royal Society of Chemistry. (2016). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]

-

White, J. D. (2017). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. [Link]

-

Organic Syntheses. p-NITRODIPHENYL ETHER. [Link]

-

Hoye, T. R. (2022). Properties of Common Organic Solvents. [Link]

Sources

The Chemist's Spotlight: A Technical Guide to o-Nitrobenzyl Photolabile Protecting Groups

Introduction: The Power of Light in Chemical Synthesis and Biological Control

In the intricate world of multi-step organic synthesis and the dynamic environment of cellular biology, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, have emerged as indispensable tools, offering an elegant solution to this challenge. By masking a reactive functional group with a light-sensitive moiety, chemists and biologists can initiate reactions or release bioactive molecules on demand with a simple pulse of light.[1] Among the diverse families of PPGs, the ortho-nitrobenzyl (oNB) group stands out as one of the most versatile and widely utilized scaffolds, enabling breakthroughs in fields ranging from drug delivery to materials science.[2][3]

This guide provides a comprehensive technical overview of o-nitrobenzyl photolabile protecting groups for researchers, scientists, and drug development professionals. We will delve into the core photochemical mechanism, explore the landscape of oNB derivatives and their tailored properties, provide field-proven experimental protocols, and survey their diverse applications, equipping you with the knowledge to harness the power of light in your own research endeavors.

The Fundamental Mechanism: An Intramolecular Redox Dance

The efficacy of the o-nitrobenzyl group lies in a well-defined and efficient intramolecular photochemical rearrangement. Unlike its electronically different para-nitrobenzyl isomer, which is largely photostable, the ortho positioning of the nitro group relative to the benzylic carbon is the critical design feature that enables photocleavage.

The process, often described as a Norrish Type II-like reaction, is initiated by the absorption of UV light, typically in the 280-365 nm range.[4] This excites the nitro group, prompting it to abstract a hydrogen atom from the adjacent benzylic carbon. This intramolecular hydrogen transfer generates a transient species known as an aci-nitro intermediate.[5][6] This intermediate is the pivotal point of the reaction; it is unstable and rapidly undergoes a series of electronic and atomic rearrangements. The final steps involve the formation of a cyclic intermediate that collapses to release the protected molecule, liberating the previously masked functional group. The o-nitrobenzyl moiety itself is converted into an o-nitrosobenzaldehyde or a corresponding ketone as a byproduct.[7]

The overall transformation is a clean, intramolecular redox reaction where the nitro group is reduced to a nitroso group, and the benzylic carbon is oxidized.[4]

Caption: Photocleavage of an o-nitrobenzyl group.

The o-Nitrobenzyl Family: Tailoring Photochemical Properties

The versatility of the oNB platform stems from the ability to modify its core structure to fine-tune its photochemical properties. Substituents on the aromatic ring and at the benzylic (α) carbon can significantly alter the absorption wavelength (λmax), molar extinction coefficient (ε), and quantum yield of uncaging (Φu). The overall uncaging efficiency is a product of these latter two parameters (ε × Φu).

Ring Substituents: Shifting Absorption to Longer Wavelengths

Introducing electron-donating groups, such as methoxy groups, onto the aromatic ring can red-shift the absorption maximum to longer, less damaging wavelengths. The most common example is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group.[8] This shift towards the near-UV region (≈350 nm) is highly advantageous for biological applications, as it minimizes potential photodamage to cells and tissues.[4]

α-Substitution: Enhancing Quantum Yield

Substituting one of the benzylic hydrogens with an alkyl group, typically methyl (to form the 1-(2-nitrophenyl)ethyl, or NPE, group), can dramatically increase the rate of photocleavage.[4] The α-methyl-2-nitrobenzyl ester (MNBE) , for instance, exhibits a quantum yield approximately five times higher than its unsubstituted counterpart.[9] This enhancement is attributed to the stabilization of the benzylic radical formed during the hydrogen abstraction step, which lowers the activation energy for this key process.

Data-Driven Selection

The choice of a specific oNB derivative is a critical experimental decision driven by the application's requirements. For instance, in neuroscience, the rapid release of a "caged" neurotransmitter like glutamate is essential to study fast synaptic events, making high quantum yield derivatives like α-carboxy-o-nitrobenzyl (CNB)-caged glutamate a preferred choice.[10] Conversely, for creating photodegradable hydrogels in tissue engineering, a derivative that absorbs at longer wavelengths like DMNB might be prioritized to ensure cell viability.[11]

| Protecting Group | Abbreviation | Typical λmax (nm) | Quantum Yield (Φu) | Key Features & Applications |

| 2-Nitrobenzyl | NB | ~280-320 | Low-Moderate | The parent group, foundational for many applications. |

| 1-(2-Nitrophenyl)ethyl | NPE | ~280-320 | Moderate-High | α-methyl group increases cleavage rate. Used in caged ATP.[8] |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-365 | Moderate | Red-shifted absorption, good for biological systems.[7][8] |

| α-Carboxy-2-nitrobenzyl | CNB | ~330-350 | High | Rapid release kinetics, ideal for caged neurotransmitters.[10] |

| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | ~350 | Moderate | Designed to prevent byproduct side reactions.[12] |

Note: Quantum yields are highly dependent on the leaving group and solvent conditions. The values presented are for general comparison.[6]

Experimental Protocols: A Practical Guide

The successful implementation of oNB chemistry relies on robust and reproducible protocols for both the protection (caging) and deprotection (uncaging) steps.

Synthesis of a Key Precursor: o-Nitrobenzyl Bromide

A common entry point for introducing the oNB group is through its halide derivatives. o-Nitrobenzyl bromide is a versatile reagent but is also a potent lachrymator and should be handled with care in a fume hood.

Caption: Synthesis of o-Nitrobenzyl Bromide.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine o-nitrotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats.

-

Work-up: Once the reaction is complete, cool the mixture and filter off the succinimide.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude o-nitrobenzyl bromide can often be used directly or purified further by recrystallization.

Protection of a Carboxylic Acid

The esterification of a carboxylic acid with an oNB group is a common and straightforward application.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as DMF or acetonitrile. Add a base like cesium carbonate (Cs₂CO₃) or triethylamine (NEt₃) (1.1 eq) to deprotonate the acid and form the carboxylate salt.

-

Alkylation: To this mixture, add o-nitrobenzyl bromide (1.1 eq).

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or HPLC, observing the disappearance of the carboxylic acid starting material.[13]

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oNB ester can be purified by column chromatography on silica gel.[13]

Photodeprotection (Uncaging) Workflow

The deprotection step is the core of the technology and requires a controlled light source.

Sources

- 1. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. seas.upenn.edu [seas.upenn.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Stability of (2-Methoxy-4-nitrophenyl)methylene diacetate under acidic and basic conditions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(2-Methoxy-4-nitrophenyl)methylene diacetate is a synthetic intermediate characterized by a geminal diacetate (acylal) attached to a substituted nitroaromatic ring. This structure confers a dual reactivity profile, making a thorough understanding of its stability essential for its application in organic synthesis and pharmaceutical development. This guide provides a detailed analysis of the compound's stability under both acidic and basic conditions. We explore the distinct mechanistic pathways governing its degradation: a rapid acid-catalyzed hydrolysis of the acylal functionality and a base-mediated saponification of the ester groups. This document serves as a technical resource, offering field-proven insights into the causality behind its reactivity, detailed experimental protocols for stability assessment, and a comparative analysis of its behavior across the pH spectrum.

Introduction

In the fields of medicinal chemistry and process development, the predictability of a molecule's behavior under various chemical environments is paramount. This compound is a compound of interest, often serving as a protected form of 2-methoxy-4-nitrobenzaldehyde, a versatile building block in the synthesis of complex molecules.[1] Its structure is notable for two key features: the acylal group, which serves as a protecting group for the aldehyde, and the 2-methoxy-4-nitrophenyl moiety. This aromatic system is a well-known chromophore, frequently incorporated into photolabile protecting groups (PPGs), also known as "caging" groups, which allow for light-induced release of a target molecule.[2][3]

The utility of such a compound is directly tied to its stability. A protecting group must remain intact during various synthetic steps but be readily removable under specific, controlled conditions.[4] This guide dissects the chemical lability of this compound, focusing on the two primary pathways for its cleavage: acid- and base-catalyzed hydrolysis. Understanding these pathways is crucial for researchers aiming to utilize this compound, whether as a stable intermediate under specific conditions or as a group to be intentionally cleaved.

Core Chemical Principles

The stability of this compound is not governed by a single factor but by the interplay of its functional groups and the electronic nature of the aromatic ring.

-

The Acylal (Geminal Diacetate) Functionality : Structurally, an acylal is a geminal diester. It behaves similarly to an acetal, which is a geminal diether. Acylals and acetals are well-established protecting groups for aldehydes and ketones because they are stable under neutral and basic conditions but are readily cleaved by aqueous acid.[5][6] The cleavage mechanism is sensitive to acid catalysis, which facilitates the formation of a stabilized carbocation intermediate.

-

The Ester Functionality : The diacetate portion of the molecule consists of two ester groups. Esters are susceptible to hydrolysis under both acidic and basic conditions, though the base-catalyzed process, known as saponification, is typically faster and irreversible. This reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.

-

Electronic Influence of the Aromatic Ring : The substituents on the phenyl ring significantly modulate reactivity.

-

The methoxy (-OCH₃) group at the ortho position is an electron-donating group. It can stabilize an adjacent positive charge through resonance, which is a key factor in the mechanism of acid-catalyzed hydrolysis.

-

The nitro (-NO₂) group at the para position is a powerful electron-withdrawing group.[7] It deactivates the ring towards electrophilic attack and can influence the acidity of nearby protons. In the context of hydrolysis, it will destabilize any positive charge that develops on the benzylic carbon, creating a counteractive effect to the methoxy group.

-

Below is the chemical structure of the topic compound.

Caption: Structure of this compound.

Stability Under Acidic Conditions

The compound is highly susceptible to degradation under acidic conditions due to the lability of the acylal group. The reaction proceeds via a well-established acid-catalyzed hydrolysis mechanism.[8]

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis is a multi-step process that regenerates the parent aldehyde, 2-methoxy-4-nitrobenzaldehyde, and two molecules of acetic acid.[5]

-

Protonation: The reaction initiates with the protonation of one of the ester carbonyl oxygens by an acid catalyst (H₃O⁺), increasing its electrophilicity.

-

Formation of Oxocarbenium Ion: The protonated group is eliminated as a neutral acetic acid molecule. This step is facilitated by the neighboring oxygen atom, which donates a lone pair to form a resonance-stabilized oxocarbenium ion. The ortho-methoxy group on the phenyl ring further stabilizes this key intermediate through resonance.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the highly electrophilic carbon of the oxocarbenium ion.

-

Formation of Hemiacetal Acetate: Deprotonation of the attacking water molecule yields a hemiacetal acetate intermediate.

-

Final Hydrolysis: The remaining acetate group is hydrolyzed through a similar sequence of protonation, elimination, and nucleophilic attack by water to yield the final products.

Caption: Simplified mechanism of acid-catalyzed acylal hydrolysis.

Causality and Governing Factors

-

pH: The reaction rate is directly dependent on the concentration of hydronium ions. Lower pH values lead to significantly faster hydrolysis. Kinetic studies on similar acetals and acylals have shown that the reaction velocity is more closely related to acid concentration than the acidity function, indicating a bimolecular mechanism involving water in the transition state.[9]

-

Electronic Effects: The stability of the oxocarbenium ion intermediate is the critical factor determining the reaction rate. The ortho-methoxy group provides powerful resonance stabilization, accelerating the cleavage. Conversely, the para-nitro group is strongly deactivating and destabilizes the carbocation, which slows the reaction compared to an unsubstituted analogue. The net effect is a balance of these competing electronic influences.

-

Solvent: The use of aqueous media provides the necessary nucleophile (water) to complete the hydrolysis.[6]

Stability Under Basic Conditions

Under basic conditions, the molecule degrades via a different pathway: saponification of the ester groups. The central C-O bonds of the acylal core are generally stable to base, but the ester linkages are not.[5][8]

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of the two ester groups is typically a stepwise process, though the second hydrolysis may be rapid after the first.

-

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of one of the acetate groups.

-

Tetrahedral Intermediate: This addition forms a transient, negatively charged tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the (2-methoxy-4-nitrophenyl)methoxide-like group as the leaving group, yielding an acetate ion.

-

Proton Transfer/Second Hydrolysis: The resulting alkoxide intermediate can then either be protonated by the solvent or undergo hydrolysis of the second ester group via the same mechanism. The final products are 2-methoxy-4-nitrobenzaldehyde and two equivalents of acetate salt.

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Causality and Governing Factors

-

Base Concentration: The rate of saponification is dependent on the concentration of the hydroxide ion. The reaction is significantly faster at high pH (e.g., >10).

-

Steric Hindrance: The accessibility of the ester carbonyl carbons to the incoming nucleophile plays a role. In this case, steric hindrance is relatively low, suggesting a facile reaction.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

Comparative Stability Profile

The dual-pathway lability of this compound makes it a sensitive compound. Its stability is confined to a narrow, near-neutral pH range. This lack of broad stability is a critical consideration for its use as a protecting group, as it is not orthogonal to many common reagents.

| Condition | pH Range | Dominant Mechanism | Relative Stability | Primary Products |

| Strongly Acidic | < 3 | Acid-Catalyzed Acylal Hydrolysis | Very Labile | Ar-CHO + 2 AcOH |

| Mildly Acidic | 3 - 6 | Acid-Catalyzed Acylal Hydrolysis | Labile | Ar-CHO + 2 AcOH |

| Neutral | ~6 - 8 | Minimal Hydrolysis | Relatively Stable | (Starting Material) |

| Mildly Basic | 8 - 11 | Base-Catalyzed Ester Hydrolysis | Labile | Ar-CHO + 2 AcO⁻ |

| Strongly Basic | > 11 | Base-Catalyzed Ester Hydrolysis | Very Labile | Ar-CHO + 2 AcO⁻ |

| Ar = 2-Methoxy-4-nitrophenyl |

Experimental Protocols for Stability Assessment

To empirically determine the stability of the compound, a time-course study using High-Performance Liquid Chromatography (HPLC) is the standard approach. This protocol is a self-validating system, as the disappearance of the starting material should correlate with the appearance of the degradation product.

Protocol 5.1: HPLC-Based Stability Study

Objective: To quantify the rate of hydrolysis of this compound at various pH values.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

A series of aqueous buffers (e.g., pH 2.0, 4.0, 7.4, 9.0, 12.0)

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

HPLC system with a UV detector (detection wavelength ~280-350 nm, based on chromophore)

-

Reversed-phase C18 column

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the title compound in acetonitrile. This organic stock ensures stability prior to the experiment.

-

Reaction Initiation: In separate vials, add a small aliquot of the stock solution to a known volume of each aqueous buffer to achieve a final concentration of ~50-100 µg/mL. The final percentage of acetonitrile should be low (<5%) to minimize its effect on the apparent pH.

-

Time-Course Sampling: Maintain the reaction vials at a constant temperature (e.g., 25°C or 37°C). At specified time points (e.g., t=0, 5 min, 15 min, 30 min, 1h, 4h, 24h), withdraw an aliquot from each vial.

-

Quenching (Optional but Recommended): If hydrolysis is rapid, immediately quench the reaction by neutralizing the aliquot with an appropriate acidic or basic solution to stop further degradation before analysis.

-

HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable gradient method (e.g., water/acetonitrile with 0.1% formic acid) to separate the starting material from the product (2-methoxy-4-nitrobenzaldehyde).

-

Data Analysis: Record the peak area of the starting material and the main degradation product at each time point. Plot the percentage of the remaining starting material against time for each pH condition to determine the rate of degradation.